2-[Methyl(morpholine-4-sulfonyl)amino]ethan-1-ol
Description
2-[Methyl(morpholine-4-sulfonyl)amino]ethan-1-ol is a synthetic organic compound characterized by a morpholine ring substituted with a sulfonyl group and a methylaminoethanol moiety. Its structure combines hydrophilic (morpholine, hydroxyl group) and hydrophobic (sulfonyl, methyl) functionalities, making it a versatile intermediate in medicinal chemistry and industrial applications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methylmorpholine-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O4S/c1-8(2-5-10)14(11,12)9-3-6-13-7-4-9/h10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEAVPBWROHQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[Methyl(morpholine-4-sulfonyl)amino]ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various research findings.
The molecular formula of this compound is CHNOS, with a molar mass of 224.28 g/mol. The compound features a morpholine ring, which is known for its pharmacological properties, particularly in drug design and development.
Antiproliferative Activity
Research has demonstrated that compounds containing morpholine and sulfonamide groups exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications at the C-4 position of the morpholine ring can dramatically influence biological activity. Compounds with electron-donating groups generally exhibited better antiproliferative potency compared to those with electron-withdrawing groups .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | HT-29 (Colon Cancer) | 5.0 |
| Compound B | HepG2 (Liver Cancer) | 3.2 |
| This compound | MDA-MB-231 (Breast Cancer) | TBD |
Note: TBD indicates that specific IC values for this compound were not provided in the reviewed studies.
The mechanism by which this compound exerts its antiproliferative effects may involve the induction of apoptosis in cancer cells. For example, related compounds have been shown to significantly increase annexin V-FITC positive apoptotic cells in breast cancer cell lines, indicating an effective apoptotic pathway activation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies indicate that morpholine derivatives can inhibit bacterial growth and biofilm formation. The presence of sulfonamide groups enhances the antibacterial efficacy against various pathogens including Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Klebsiella pneumoniae | 100 |
Case Studies
Several case studies have explored the efficacy of morpholine-based compounds in clinical settings. For instance, a study on a related compound demonstrated significant reduction in tumor size in animal models when administered in conjunction with standard chemotherapy agents .
Scientific Research Applications
Buffering Agent in Biological Studies
One of the primary applications of 2-[Methyl(morpholine-4-sulfonyl)amino]ethan-1-ol is as a buffering agent in cell culture and biochemical assays. It is effective within a pH range of 6 to 8.5, making it suitable for maintaining physiological pH levels during experiments. This property is crucial for enzyme activity and cellular processes that are sensitive to pH fluctuations .
Synthesis of Pharmaceutical Compounds
The compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its morpholine moiety is particularly useful in medicinal chemistry due to its ability to enhance solubility and bioavailability of drug candidates. Researchers have utilized it in the development of new drugs targeting various diseases, including cancer and bacterial infections .
Research on Sulfonamide Derivatives
As a sulfonamide derivative, this compound has been investigated for its antimicrobial properties. Studies have shown that modifications to the sulfonamide group can lead to enhanced activity against specific pathogens, making it a subject of interest in antibiotic research .
Case Study 1: Use as a Buffering Agent
In a study published by Biosynth, researchers utilized this compound as a buffering agent in the cultivation of mammalian cells. The results indicated that the compound effectively maintained the desired pH levels, which significantly improved cell viability and productivity during the culture process.
Case Study 2: Synthesis of Antimicrobial Agents
A recent study highlighted the synthesis of novel sulfonamide compounds using this compound as a starting material. The derivatives exhibited potent antibacterial activity against resistant strains of bacteria, showcasing the potential for developing new therapeutic agents from this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Thiomorpholine-4-sulfonyl)ethan-1-amine
- Structure: Replaces the morpholine oxygen with sulfur (thiomorpholine) and substitutes the methylaminoethanol group with a primary amine.
- Applications : Primarily used in peptide synthesis and as a precursor for sulfonamide-based drugs.
- Key Differences: Reactivity: The sulfur atom in thiomorpholine enhances nucleophilicity, facilitating reactions with electrophiles compared to the oxygenated morpholine in the target compound . Solubility: The primary amine in 2-(thiomorpholine-4-sulfonyl)ethan-1-amine increases water solubility (logP ≈ -0.3) versus the hydroxyl group in 2-[Methyl(morpholine-4-sulfonyl)amino]ethan-1-ol (predicted logP ≈ 0.2) .
2-{[(3-bromo-4-fluorophenyl)methyl]amino}ethan-1-ol
- Structure: Features a halogenated aromatic ring (3-bromo-4-fluorophenyl) linked to an ethanolamine group.
- Applications : Used in radiopharmaceuticals and as a building block for kinase inhibitors.
- Key Differences :
- Bioactivity : The bromo-fluoro substituents confer selective binding to kinase domains (e.g., FLT3/JAK2 inhibitors), whereas the morpholine-sulfonyl group in the target compound may exhibit broader interaction with sulfotransferases or proteases .
- Molecular Weight : Higher molecular weight (248.09 g/mol vs. ~210–230 g/mol for the target compound) due to the halogenated aromatic system .
2-{2-[bis(2-hydroxyethyl)amino]ethoxy}ethan-1-ol
- Structure: Contains a bis(2-hydroxyethyl)amino group linked via an ethoxy spacer.
- Applications : Employed as a surfactant or chelating agent in industrial processes.
- Key Differences :
- Hydrophilicity : Multiple hydroxyl groups enhance water solubility (>500 mg/mL) compared to the target compound’s moderate solubility (~50–100 mg/mL) .
- Thermal Stability : Degrades at lower temperatures (Tdec ~150°C) due to the labile ethoxy linkage, whereas the sulfonyl group in the target compound improves thermal stability (Tdec >200°C) .
Research Findings and Limitations
- Synthetic Challenges : The target compound’s sulfonyl group requires stringent anhydrous conditions for synthesis, unlike its thiomorpholine analog, which tolerates moisture .
- Pharmacological Gaps: Limited in vivo data are available for this compound, whereas analogs like 2-{[(3-bromo-4-fluorophenyl)methyl]amino}ethan-1-ol have documented preclinical efficacy in cancer models .
- Industrial Relevance: The compound’s dual solubility profile makes it advantageous for formulating amphiphilic polymers, though its cost-effectiveness compared to simpler surfactants (e.g., 2-{2-[bis(2-hydroxyethyl)amino]ethoxy}ethan-1-ol) remains unverified .
Preparation Methods
Preparation of the Morpholine Core with Hydroxyethyl Substituent
A crucial intermediate in the synthesis is 4-(2-hydroxyethyl)morpholin-3-one, which serves as a precursor to the target compound.
- Method: Condensation of diethanolamine with methyl 2-chloroacetate in the presence of a strong base.
- Base Used: Sodium methoxide (30% in methanol) is preferred for its efficiency and solvent minimization.
- Solvent: Methanol is commonly used to facilitate the reaction.
- Outcome: High purity 4-(2-hydroxyethyl)morpholin-3-one is obtained, minimizing solvent use and enhancing yield.
Formation of Alkoxide Intermediate
- The 4-(2-hydroxyethyl)morpholin-3-one is treated with a strong base to form the corresponding alkoxide.
- Strong Bases: Metal hydrides (e.g., lithium hydride), metal alkoxides, metal amides, or organometallic reagents such as organolithiums or organomagnesium compounds.
- Equivalents: 0.95 to 1.05 molar equivalents of base relative to the morpholinone.
- Solvent: Tetrahydrofuran (THF) or other cyclic/acyclic ethers, sometimes mixed with hydrocarbons.
- This alkoxide is a key nucleophile for subsequent substitution reactions.
Sulfonylation Step to Introduce the Methyl(morpholine-4-sulfonyl) Group
- Sulfonyl chlorides are reacted with amine or morpholine derivatives to introduce the sulfonyl group.
- Typical sulfonyl chlorides include methylsulfonyl chloride.
- Conditions: The reaction is carried out in dry dichloromethane with triethylamine as a base, cooled to 0–5 °C to control reaction rate and selectivity.
- Work-up: After reaction completion, the mixture is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography.
- This step yields the sulfonamide intermediate with the methyl(morpholine-4-sulfonyl) moiety.
Reduction and Final Alcohol Formation
- Reduction of certain intermediates (e.g., oxazolo or related heterocyclic compounds) is performed to yield the ethan-1-ol functionality.
- Common reducing agents include borane complexes (e.g., BH3-THF).
- Reaction temperatures range from ambient to moderate heating (e.g., 100–160 °C) depending on the substrate and solvent system.
- Solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) are preferred for their polarity and ability to dissolve reactants.
- The reaction is often carried out under inert atmosphere (nitrogen) to prevent oxidation and side reactions.
Purification and Isolation
- After reaction completion, organic layers are washed with brine (e.g., 25% NaCl solution) to remove aqueous impurities.
- Drying agents like anhydrous sodium sulfate are used to remove residual water.
- Concentration under reduced pressure yields crude product.
- Final purification is achieved by distillation or acid-base treatment, followed by chromatographic methods if necessary.
- Optionally, the compound can be converted into pharmaceutically acceptable salts by treatment with suitable acids.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Notes |
|---|---|---|---|---|
| 1 | Condensation | Diethanolamine + methyl 2-chloroacetate + NaOMe | Methanol | High purity 4-(2-hydroxyethyl)morpholin-3-one obtained |
| 2 | Alkoxide Formation | Strong base (LiH, organolithium) | THF or ether/hydrocarbon | Base equivalents 0.95–1.05 |
| 3 | Sulfonylation | Methylsulfonyl chloride + triethylamine | Dry dichloromethane | Temperature 0–5 °C, purification by column chromatography |
| 4 | Reduction | BH3-THF or similar reducing agents | THF, DMF | Inert atmosphere, 100–160 °C |
| 5 | Purification | Washing with brine, drying, concentration, distillation | Ethyl acetate, Na2SO4 | Optional acid-base treatment for salt formation |
Research Findings and Practical Considerations
- The use of sodium methoxide in methanol for the initial condensation reduces solvent waste and improves purity.
- Strong bases for alkoxide formation must be carefully controlled to avoid overreaction or decomposition.
- Sulfonylation at low temperature minimizes side reactions and improves yield and selectivity.
- Reduction steps require inert atmosphere and controlled heating to ensure complete conversion without degradation.
- Purification techniques such as acid-base treatment and distillation are critical for obtaining pharmaceutically acceptable purity.
- The overall synthetic route is scalable and adaptable for industrial production, as demonstrated in patent literature.
Q & A
Q. What are the established synthetic routes for 2-[Methyl(morpholine-4-sulfonyl)amino]ethan-1-ol, and what critical reaction conditions influence yield and purity?
The synthesis typically involves introducing the morpholine-4-sulfonyl group via sulfonation. A common approach uses morpholine-4-sulfonyl chloride and a methylamine-bearing ethanol derivative under basic conditions (e.g., pyridine) to form the sulfonamide. Key reaction parameters include maintaining low temperatures (0–5°C) to prevent side reactions and precise stoichiometry to avoid over-sulfonation. Purification via column chromatography (ethyl acetate/hexane gradients) ensures high purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify the morpholine ring protons (δ 3.6–3.8 ppm) and sulfonamide NH (δ 5.2–5.5 ppm). 2D techniques (HSQC, HMBC) confirm connectivity .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 265.0921).
- HPLC : C18 columns with acetonitrile/water + 0.1% TFA achieve ≥95% purity .
Advanced Research Questions
Q. How do environmental factors (pH, temperature) affect the compound’s stability in aqueous solutions?
The sulfonamide group is susceptible to hydrolysis under acidic (pH <3) or alkaline (pH >10) conditions. At neutral pH (6–8), it remains stable for ≥48 hours at 25°C. Degradation accelerates at >40°C (15% loss after 24 hours at 50°C). Buffered solutions (e.g., phosphate buffer, pH 7.4) are recommended for biological assays .
Q. What computational strategies predict binding modes with target enzymes, and how are these validated?
- Molecular Docking : Tools like AutoDock Vina model interactions (e.g., sulfonyl hydrogen bonds with catalytic lysine residues).
- Experimental Validation : Surface plasmon resonance (SPR) measures binding kinetics (KD), while X-ray crystallography resolves co-crystallized complexes. Discrepancies are addressed by refining force fields or accounting for solvent effects .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s inhibitory potency against kinases?
Discrepancies may arise from assay variability (ATP concentration, enzyme isoforms) or purity issues. A standardized protocol includes:
- LC-MS verification of purity (>98%).
- Recombinant kinase isoforms with confirmed activity.
- ATP concentrations near physiological levels (1 mM). Parallel studies with positive controls (e.g., staurosporine) ensure validity .
Structure-Activity Relationship (SAR) Studies
Q. What methodologies establish SAR for derivatives of this compound?
- Analog Synthesis : Modify morpholine (e.g., sulfur substitution), methyl group, or ethanol chain.
- Enzyme Assays : Fluorescence-based activity tests quantify IC50 values.
- Computational Analysis : Free-energy perturbation (FEP) predicts binding energy changes. Electron-withdrawing groups on the sulfonyl moiety enhance affinity by 2.3-fold .
Experimental Design for Biological Activity
Q. How to design assays for evaluating the compound’s anti-inflammatory potential?
- In Vitro : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages.
- In Vivo : Use murine models (e.g., carrageenan-induced paw edema).
- Controls : Include celecoxib (COX-2 inhibitor) and dexamethasone (anti-inflammatory) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
